molecular formula C23H28FN5O2 B6475304 1-[4-(4-{[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one CAS No. 2640815-66-1

1-[4-(4-{[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one

Cat. No.: B6475304
CAS No.: 2640815-66-1
M. Wt: 425.5 g/mol
InChI Key: OEMDJHFAOZDKQQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a quinazolinone, a piperidine, and a piperazine. These structures are common in many pharmaceutical compounds due to their versatile properties .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would likely be quite complex. It would include a quinazolinone ring, which is a type of heterocyclic compound that contains both nitrogen and oxygen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its solubility, melting point, boiling point, and reactivity with other substances .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many compounds with similar structures are used in pharmaceuticals and could interact with various biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and how it’s used. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it’s a pharmaceutical compound, future research could involve testing its efficacy and safety in preclinical and clinical trials .

Properties

IUPAC Name

1-[4-[4-[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]oxybut-2-ynyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN5O2/c1-18(30)28-13-11-27(12-14-28)8-2-3-15-31-20-6-9-29(10-7-20)23-21-5-4-19(24)16-22(21)25-17-26-23/h4-5,16-17,20H,6-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMDJHFAOZDKQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=NC4=C3C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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